(S)-2-((((9H-芴-9-基)甲氧羰基)氨基)-3-(1-(叔丁氧羰基)哌啶-4-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

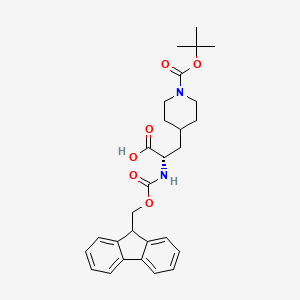

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid” is a chemical compound with the CAS Number: 204058-25-3 . It has a molecular weight of 494.59 and its IUPAC name is (2S)-3-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .

Molecular Structure Analysis

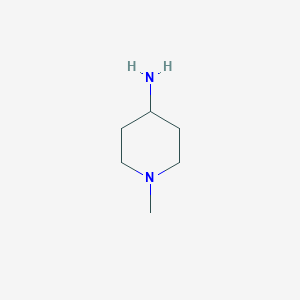

The molecular structure of this compound can be represented by the SMILES string: CC©©OC(=O)N1CCC(CC@HOCC2C3=CC=CC=C3C3=CC=CC=C32)C(=O)O)CC1 . This indicates the presence of a piperidine ring, a fluorene group, and several carbonyl groups .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .科学研究应用

正交保护氨基酸类似物合成

该化合物用于合成正交保护的氨基酸类似物,这对基于肽的药物发现至关重要。一个值得注意的应用包括制备赖氨酸的正交保护的 Cα,Cα-二取代氨基酸类似物,证明了其在开发具有潜在治疗应用的新型肽方面的意义 (Hammarström 等人,2005)。

非蛋白氨基酸的合成

研究还强调了它在合成非蛋白氨基酸中的作用,例如 (S)-(+)-2-氨基-6-(氨基氧)己酸及其衍生物。这些化合物对于扩大可用于肽合成的氨基酸多样性很重要,从而拓宽了基于肽的治疗剂的范围 (Adamczyk 和 Reddy,2001)。

ACC1/2 抑制剂开发

另一项重要的应用涉及优化 (4-哌啶基)-哌嗪衍生物作为 ACC1/2 非选择性抑制剂,其中该化合物的衍生物显示出抑制乙酰辅酶 A 羧化酶(脂肪酸合成中的关键酶)的潜力。这项研究表明在代谢疾病中具有潜在的治疗应用 (Chonan 等人,2011)。

吖色氨酸衍生物的开发

该化合物还参与吖色氨酸衍生物的合成,吖色氨酸衍生物在基于肽的药物发现中起着至关重要的作用。此应用强调了该化合物在生成用于治疗的新型氨基酸衍生物方面的多功能性 (Nimje 等人,2020)。

自组装和材料科学

此外,对与所讨论化合物结构相似的苏氨酸和丝氨酸的 Fmoc 变体的研究表明,它们具有在不同条件下自组装成各种形态的能力。这一发现对于设计用于材料科学和纳米技术的自组装结构至关重要 (Kshtriya 等人,2021)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用机制

Target of Action

The compound, also known as (s)-1-boc-alpha-(fmoc-amino)-4-piperidinepropanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed by a base . This allows for the selective deprotection of amino groups, enabling the formation of peptide bonds .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino groups of amino acids, preventing them from reacting prematurely during the synthesis process . Once the desired peptide sequence has been assembled, the Fmoc group can be removed, allowing the peptide to fold into its native structure .

Pharmacokinetics

It’s worth noting that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of amino acids, it prevents unwanted reactions and ensures the correct formation of peptide bonds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and pH, can also impact the efficiency of the peptide synthesis process .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)16-24(25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDSTYGNXVJVKL-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid | |

CAS RN |

204058-25-3 |

Source

|

| Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204058-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

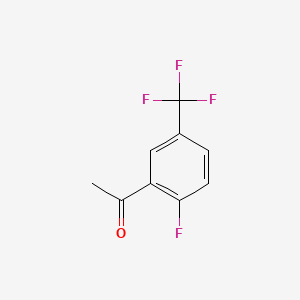

![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)